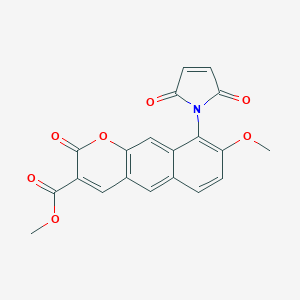

Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO7/c1-26-14-4-3-10-7-11-8-13(19(24)27-2)20(25)28-15(11)9-12(10)18(14)21-16(22)5-6-17(21)23/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSDVQRATCBRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC3=C(C=C2C=C1)C=C(C(=O)O3)C(=O)OC)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391029 | |

| Record name | Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168639-87-0 | |

| Record name | Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate: A Thiol-Reactive Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is a specialized biochemical reagent and fluorescent indicator. This molecule belongs to the benzocoumarin family of fluorescent dyes, which are characterized by their extended π-conjugation system, often resulting in desirable photophysical properties such as high quantum yields and long-wavelength emission. The presence of a maleimide group confers high reactivity and selectivity towards thiol (sulfhydryl) groups, which are predominantly found in cysteine residues of proteins. This specificity makes it a valuable tool for the fluorescent labeling and subsequent detection of proteins and other thiol-containing biomolecules. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the research and drug development community.

Core Properties

This compound is a synthetic, highly purified compound intended for research use only.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₂₀H₁₃NO₇ | [1][2] |

| Molecular Weight | 379.32 g/mol | [1][2] |

| CAS Number | 168639-87-0 | [2] |

| Appearance | Solid (form may vary) | N/A |

| Purity | Highly Purified | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |

| Storage | Store at -20°C, protected from light and moisture. For maximum recovery, centrifuge the vial before opening. | [1][2] |

Photophysical Characteristics

| Parameter | Expected Range/Value | Notes |

| Excitation Wavelength (λex) | ~380 - 420 nm | Thiol-reactive probes with a coumarin core typically have absorption maxima below 410 nm.[4] |

| Emission Wavelength (λem) | ~450 - 500 nm | Expected to exhibit blue to green fluorescence. |

| Quantum Yield (Φ) | Moderate to High | Coumarin derivatives are known for their high quantum yields, although this can be solvent-dependent.[5] |

| Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Based on typical values for coumarin-based dyes. |

| Fluorescence Lifetime (τ) | 1 - 5 ns | Typical range for similar fluorophores. |

Synthesis

The synthesis of functionalized benzocoumarins can be achieved through various established chemical reactions.[6][7][8] A common approach involves the Knoevenagel condensation or the Pechmann reaction to form the core benzocoumarin structure.[7] Subsequent functionalization steps would be required to introduce the methoxy, carboxylate, and maleimide groups.

A plausible synthetic route, based on general principles of benzocoumarin synthesis, is outlined below. This is a generalized representation and would require optimization for specific yields and purity.

Experimental Protocols

The primary application of this compound is the fluorescent labeling of thiol-containing biomolecules. The maleimide group reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[9][10]

General Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of the benzocoumarin maleimide to proteins. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Protein of interest containing free thiol groups

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

-

Purification column (e.g., gel filtration or dialysis)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[9][11]

-

(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

-

Prepare Dye Stock Solution: Dissolve the benzocoumarin maleimide in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.[11][12]

-

Labeling Reaction: Add the dye stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using a suitable purification method such as gel filtration or dialysis.[11]

Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

-

Calculate the corrected protein absorbance (A₂₈₀_corr) using the following formula: A₂₈₀_corr = A₂₈₀ - (A_max × CF) where CF is the correction factor for the dye's absorbance at 280 nm.

-

Calculate the molar concentrations of the protein and the dye.

-

The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.

Reaction Kinetics and Mechanism

The reaction between a maleimide and a thiol is a Michael addition, a type of "click" chemistry reaction known for its high efficiency and selectivity under mild conditions.[13] The reaction rate is dependent on several factors, including pH, the pKa of the thiol, and the solvent.[14][15] The reaction is generally faster at a slightly basic pH (around 7.5) where the thiol is more likely to be in its more nucleophilic thiolate form.

Potential Applications

Due to its thiol-reactivity and fluorescent properties, this compound is a versatile tool for various applications in life sciences and drug development, including:

-

Fluorescent labeling of proteins and antibodies: For use in fluorescence microscopy, flow cytometry, and immunoassays.

-

Probing protein structure and function: Changes in the fluorescence environment upon labeling can provide insights into protein conformation and dynamics.

-

Studying protein-protein interactions: Through techniques such as Fluorescence Resonance Energy Transfer (FRET).

-

Quantification of thiols: The reaction can be used to quantify the number of free thiol groups in a sample.[16]

Conclusion

This compound is a valuable fluorescent probe for the specific labeling of thiol-containing biomolecules. Its benzocoumarin core suggests favorable photophysical properties, and the maleimide group ensures high selectivity for cysteine residues. The provided protocols offer a starting point for its use in a variety of research and development applications. Further characterization of its specific photophysical properties will undoubtedly expand its utility in the scientific community.

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Syntheses of functionalized benzocoumarins by photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis [jmchemsci.com]

- 8. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. biotium.com [biotium.com]

- 13. bachem.com [bachem.com]

- 14. researchgate.net [researchgate.net]

- 15. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate (ThioGlo-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate, a fluorescent probe commonly known by its synonym, ThioGlo-1. This document details its chemical structure, mechanism of action, and applications in thiol detection, providing researchers with the necessary information for its effective use.

Chemical Structure and Properties

This compound is a coumarin-based fluorescent dye. Its structure features a benzocoumarin core, which provides the fluorogenic properties, a methoxy group, a methyl carboxylate group, and a maleimide moiety. The maleimide group is the reactive component that enables the detection of thiol-containing molecules.

The IUPAC name for this compound is Methyl 9-(2,5-dioxopyrrol-1-yl)-8-methoxy-2-oxobenzo[g]chromene-3-carboxylate.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 168639-87-0 |

| Molecular Formula | C₂₀H₁₃NO₇[2][3][4] |

| Molecular Weight | 379.32 g/mol [2][3][4] |

| Appearance | Solid |

| Storage Temperature | -20°C[2][3][4] |

| Synonyms | ThioGlo-1, ThioGlo-5[1] |

**2. Mechanism of Action for Thiol Detection

ThioGlo-1 is a thiol-reactive fluorescent probe.[5] The core of its detection mechanism lies in the Michael addition reaction between the maleimide group of ThioGlo-1 and the sulfhydryl (thiol) group of a target molecule, such as glutathione or cysteine residues in proteins. ThioGlo-1 itself is weakly fluorescent. However, upon reaction with a thiol, a stable, highly fluorescent thioether adduct is formed. This significant increase in fluorescence intensity allows for the sensitive detection and quantification of thiols.[5]

The reaction is rapid and proceeds under physiological conditions. The resulting fluorescent adduct exhibits distinct excitation and emission maxima, which are detailed in the quantitative data section.

Caption: Reaction mechanism of ThioGlo-1 with a thiol-containing molecule.

Experimental Protocols

ThioGlo-1 can be employed in various experimental setups for the quantification of thiols. Below are two detailed protocols for its use with HPLC-fluorescence detection and in a microplate reader format.

Quantification of Thiols using ThioGlo-1 and HPLC with Fluorescence Detection

This method is highly specific and allows for the separation of different thiol adducts from interfering compounds.

Materials:

-

ThioGlo-1 stock solution (e.g., 10 mM in DMSO)

-

Sample containing thiols (e.g., protein lysate, plasma)

-

Glutathione (GSH) or other thiol standards

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

HPLC system with a fluorescence detector and a C18 column

Procedure:

-

Sample Preparation:

-

Prepare samples and standards in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

For total thiol quantification, proteins may need to be denatured and reduced to expose buried thiol groups.

-

-

Derivatization:

-

To a defined volume of sample or standard, add a molar excess of ThioGlo-1 solution. A typical starting point is a 10-fold molar excess.

-

Incubate the reaction mixture at room temperature for 15-30 minutes in the dark.

-

-

HPLC Analysis:

-

Stop the reaction by adding an equal volume of a solution that precipitates proteins and stabilizes the adducts (e.g., 10% trichloroacetic acid).

-

Centrifuge the samples to pellet any precipitate.

-

Inject a suitable volume of the supernatant onto the C18 column.

-

Perform a gradient elution using a mobile phase system such as:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

-

Set the fluorescence detector to an excitation wavelength of ~384 nm and an emission wavelength of ~513 nm.

-

-

Quantification:

-

Identify the peak corresponding to the ThioGlo-1-thiol adduct based on the retention time of the standard.

-

Quantify the amount of thiol in the sample by comparing the peak area to a standard curve generated from the thiol standards.

-

Thiol Quantification using a Fluorescence Microplate Reader

This high-throughput method is suitable for screening and relative quantification of thiols in multiple samples.

Materials:

-

ThioGlo-1 working solution (e.g., 100 µM in assay buffer)

-

Sample containing thiols

-

Thiol standards (e.g., Glutathione)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Standards and Samples:

-

Prepare a serial dilution of the thiol standard in the assay buffer to generate a standard curve.

-

Dilute the samples in the assay buffer to fall within the linear range of the standard curve.

-

-

Assay:

-

Pipette a defined volume of standards and samples into the wells of the 96-well black microplate.

-

Add an equal volume of the ThioGlo-1 working solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation set to ~384 nm and emission to ~513 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of a blank control (assay buffer + ThioGlo-1) from all readings.

-

Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

-

Determine the thiol concentration in the samples by interpolating their fluorescence values on the standard curve.

-

Caption: General experimental workflows for thiol quantification.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the use of ThioGlo-1 for thiol detection.

| Parameter | Value | Reference |

| Excitation Maximum (Adduct) | ~384 nm | [5] |

| Emission Maximum (Adduct) | ~513 nm | [5] |

| Detection Limit (using HPLC) | 0.028 µM (for GSH) |

Synthesis

Applications in Drug Development and Research

The ability to accurately quantify thiols is crucial in many areas of research and drug development. Cellular thiols, particularly glutathione, play a critical role in maintaining cellular redox homeostasis and protecting against oxidative stress. Dysregulation of thiol levels is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

ThioGlo-1 serves as a valuable tool for:

-

Monitoring cellular redox status.

-

Screening for compounds that modulate thiol levels.

-

Quantifying protein S-thiolation.

-

Assessing the antioxidant capacity of biological samples.

Disclaimer: this compound (ThioGlo-1) is intended for research use only and is not for use in human, therapeutic, or diagnostic applications.[2]

References

- 1. Quantification of protein thiols using ThioGlo 1 fluorescent derivatives and HPLC separation. | Semantic Scholar [semanticscholar.org]

- 2. Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nrel.colostate.edu [nrel.colostate.edu]

An In-Depth Technical Guide to the Synthesis of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, albeit proposed, synthetic pathway for Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate, a fluorescent indicator with potential applications in biochemical research. Due to the absence of a direct, published synthesis protocol for this specific molecule, this guide outlines a logical, multi-step approach based on established and well-documented organic chemistry reactions. Each step is presented with a detailed experimental protocol derived from analogous transformations found in the chemical literature.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-stage process. This pathway begins with the construction of a key naphthaldehyde intermediate, followed by the formation of the benzocoumarin core, subsequent introduction of an amino group, and finally, the formation of the maleimide ring.

Caption: Proposed four-stage synthetic pathway.

Experimental Protocols

Stage 1: Synthesis of 2-hydroxy-3-methoxy-naphthalene-1-carbaldehyde (Intermediate 1)

The initial step involves the formylation of 2-methoxy-naphthalen-3-ol to introduce an aldehyde group at the C1 position. The Vilsmeier-Haack reaction is a suitable method for this transformation, utilizing a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphoryl chloride (POCl₃)[1][2][3][4][5][6][7][8].

Experimental Protocol (Vilsmeier-Haack Reaction):

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (3 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-methoxy-naphthalen-3-ol (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 2-hydroxy-3-methoxy-naphthalene-1-carbaldehyde.

| Parameter | Value |

| Reactants | 2-methoxy-naphthalen-3-ol, DMF, POCl₃ |

| Stoichiometry | 1 : 3 : 1.2 |

| Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Work-up | Hydrolysis and neutralization |

| Purification | Recrystallization/Column chromatography |

| Expected Yield | 60-75% (based on analogous reactions) |

Table 1: Quantitative data for the synthesis of Intermediate 1.

Stage 2: Synthesis of Methyl 8-methoxy-6,7-benzocoumarin-3-carboxylate (Intermediate 2)

The benzocoumarin core is constructed via a Knoevenagel condensation of the synthesized naphthaldehyde (Intermediate 1) with dimethyl malonate. This reaction is typically catalyzed by a weak base such as piperidine[9][10][11][12][13][14].

Experimental Protocol (Knoevenagel Condensation):

-

In a round-bottom flask, dissolve 2-hydroxy-3-methoxy-naphthalene-1-carbaldehyde (1 equivalent) and dimethyl malonate (1.5 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Reflux the reaction mixture for 3-5 hours, monitoring its progress by TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Recrystallize the crude product from ethanol to yield pure Methyl 8-methoxy-6,7-benzocoumarin-3-carboxylate.

| Parameter | Value |

| Reactants | Intermediate 1, Dimethyl malonate, Piperidine |

| Stoichiometry | 1 : 1.5 : 0.1 |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 3-5 hours |

| Work-up | Cooling and filtration |

| Purification | Recrystallization |

| Expected Yield | 70-85% (based on analogous reactions)[10] |

Table 2: Quantitative data for the synthesis of Intermediate 2.

Stage 3: Synthesis of Methyl 9-amino-8-methoxy-6,7-benzocoumarin-3-carboxylate (Intermediate 4)

This stage involves a two-step process: nitration of the benzocoumarin ring followed by the reduction of the nitro group to an amine.

Step 3a: Nitration to form Methyl 9-nitro-8-methoxy-6,7-benzocoumarin-3-carboxylate (Intermediate 3)

Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the benzocoumarin ring[15][16][17][18][19].

Experimental Protocol (Nitration):

-

In a flask cooled in an ice-salt bath, slowly add Methyl 8-methoxy-6,7-benzocoumarin-3-carboxylate (1 equivalent) to concentrated sulfuric acid with stirring, keeping the temperature below 5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the benzocoumarin, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated nitro-benzocoumarin by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.

| Parameter | Value |

| Reactants | Intermediate 2, Conc. HNO₃, Conc. H₂SO₄ |

| Stoichiometry | 1 : 1.1 (in excess H₂SO₄) |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Work-up | Precipitation in ice-water |

| Purification | Recrystallization |

| Expected Yield | 75-90% (based on analogous reactions) |

Table 3: Quantitative data for the synthesis of Intermediate 3.

Step 3b: Reduction to form Methyl 9-amino-8-methoxy-6,7-benzocoumarin-3-carboxylate (Intermediate 4)

The reduction of the nitro group can be effectively carried out using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl)[20][21][22][23][24].

Experimental Protocol (Reduction):

-

Suspend Methyl 9-nitro-8-methoxy-6,7-benzocoumarin-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Basify the residue by carefully adding a concentrated solution of sodium hydroxide until the pH is greater than 10, which will precipitate tin salts.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amino-benzocoumarin can be purified by column chromatography on silica gel.

| Parameter | Value |

| Reactants | Intermediate 3, SnCl₂·2H₂O, Conc. HCl |

| Stoichiometry | 1 : 4-5 (in excess HCl) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Basification and extraction |

| Purification | Column chromatography |

| Expected Yield | 80-95% (based on analogous reactions) |

Table 4: Quantitative data for the synthesis of Intermediate 4.

Stage 4: Synthesis of this compound (Final Product)

The final step is the formation of the maleimide ring by reacting the amino-benzocoumarin with maleic anhydride. This is typically a two-step, one-pot procedure involving the formation of a maleamic acid intermediate, followed by cyclodehydration[1][2][25][26][27].

Experimental Protocol (Maleimide Formation):

-

Dissolve Methyl 9-amino-8-methoxy-6,7-benzocoumarin-3-carboxylate (1 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

-

Add maleic anhydride (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the maleamic acid intermediate.

-

To the mixture, add anhydrous sodium acetate (0.5 equivalents) and acetic anhydride (3-4 equivalents).

-

Heat the reaction mixture to 80-100 °C for 2-3 hours to effect cyclodehydration.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the precipitated product by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure final product.

| Parameter | Value |

| Reactants | Intermediate 4, Maleic anhydride, Acetic anhydride, Sodium acetate |

| Stoichiometry | 1 : 1.1 : 3-4 : 0.5 |

| Solvent | Glacial acetic acid or DMF |

| Temperature | 80-100 °C |

| Reaction Time | 2-3 hours |

| Work-up | Precipitation in ice-water |

| Purification | Recrystallization |

| Expected Yield | 60-80% (based on analogous reactions) |

Table 5: Quantitative data for the synthesis of the Final Product.

Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthetic workflow from the starting materials to the final product.

Caption: Detailed synthetic workflow with reagents.

Conclusion

This technical guide outlines a feasible and logical synthetic route for this compound. While a direct, published procedure is not available, the proposed pathway is constructed from well-established and reliable chemical transformations. The provided experimental protocols, derived from analogous reactions, offer a solid starting point for researchers aiming to synthesize this and related benzocoumarin-based fluorescent probes. It is recommended that each step be optimized and characterized thoroughly in a laboratory setting.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 10. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chemmethod.com [chemmethod.com]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. stmarys-ca.edu [stmarys-ca.edu]

- 18. kbr.com [kbr.com]

- 19. researchgate.net [researchgate.net]

- 20. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 21. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. researchgate.net [researchgate.net]

- 25. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate (CAS 168639-87-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate, also known by its trade name ThioGlo®-5, is a fluorescent probe with the CAS number 168639-87-0. It is a valuable tool in biochemical and cellular research, primarily utilized for the detection and quantification of thiols. This guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and applications in the study of redox signaling pathways.

Chemical and Physical Properties

ThioGlo®-5 is a coumarin derivative featuring a maleimide group. The maleimide moiety makes it highly reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond. This reaction is the basis for its utility as a thiol-detecting agent. The core benzocumarin structure provides the molecule with its fluorescent properties.

| Property | Value |

| CAS Number | 168639-87-0 |

| Molecular Formula | C₂₀H₁₃NO₇ |

| Molecular Weight | 379.32 g/mol |

| Appearance | Solid |

| Excitation Wavelength (λex) | 365 nm |

| Emission Wavelength (λem) | 536 nm |

Mechanism of Action: Thiol Detection

The functionality of ThioGlo®-5 as a fluorescent probe for thiols is based on a Michael addition reaction. The maleimide group of ThioGlo®-5 is an electrophile that readily reacts with the nucleophilic thiol group (-SH) of molecules such as glutathione (GSH) and cysteine. This reaction, which occurs rapidly, typically within 2 to 5 minutes, results in the formation of a stable, highly fluorescent thioether adduct.[1] The unreacted ThioGlo®-5 is essentially non-fluorescent, and the significant increase in fluorescence upon reaction with thiols allows for their sensitive detection and quantification.

Experimental Protocols

General Protocol for Thiol Quantification in Solution

This protocol provides a general procedure for the quantification of thiols in solution using ThioGlo®-5.

Materials:

-

ThioGlo®-5 stock solution (e.g., 1 mM in DMSO)

-

Thiol-containing sample

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a working solution of ThioGlo®-5 by diluting the stock solution in the reaction buffer to the desired final concentration (e.g., 10-50 µM).

-

Add the thiol-containing sample to the ThioGlo®-5 working solution.

-

Incubate the mixture at room temperature for 5-10 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorometer with excitation at approximately 365 nm and emission at approximately 536 nm.

-

Quantify the thiol concentration by comparing the fluorescence intensity to a standard curve generated with a known concentration of a thiol, such as glutathione.

Protocol for Cellular Thiol Imaging

This protocol outlines a general procedure for imaging intracellular thiols using ThioGlo®-5.

Materials:

-

Live cells cultured on a suitable imaging dish or plate

-

ThioGlo®-5 stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or violet filter set)

Procedure:

-

Probe Preparation: Prepare a stock solution of ThioGlo®-5 (e.g., 1-10 mM) in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

-

Cell Seeding: Seed cells on a glass-bottom dish, chamber slide, or 96-well plate suitable for fluorescence microscopy. Allow the cells to adhere and grow to the desired confluency (typically 60-80%).

-

Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in serum-free medium or PBS to the final desired concentration (e.g., 1-20 µM). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically for each cell type.

-

Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

-

Imaging: a. Add fresh warm culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of ThioGlo®-5. c. Acquire images using optimal exposure settings to minimize phototoxicity and photobleaching.

Applications in Redox Signaling

Thiol-containing molecules, particularly glutathione, are central to maintaining cellular redox homeostasis and are key players in redox signaling pathways. ThioGlo®-5, with its ability to react with and fluorescently label these molecules, is a valuable tool for studying these processes. Aberrant thiol levels are associated with numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Fluorescent probes like ThioGlo®-5 enable the real-time visualization and quantification of cellular thiols, providing insights into the redox state of cells under various physiological and pathological conditions.

While specific signaling pathways where ThioGlo®-5 has been directly implicated are not extensively documented in the readily available literature, its application is relevant to any pathway involving thiol-based redox regulation. This includes pathways influenced by oxidative stress, where the balance between reduced and oxidized thiols is critical.

Data Summary

| Parameter | Description |

| Excitation Maximum | 365 nm |

| Emission Maximum | 536 nm |

| Reaction Time with Thiols | 2-5 minutes[1] |

| Storage | Store at -20°C, protected from light |

Note: Specific quantitative data such as fluorescence quantum yield, molar extinction coefficient, and detection limits for specific thiols like glutathione and cysteine are not consistently reported across publicly available sources and may need to be determined empirically for specific experimental setups.

Conclusion

This compound (ThioGlo®-5) is a potent and useful fluorescent probe for the detection and quantification of thiols. Its rapid reaction kinetics and significant fluorescence turn-on response make it a valuable tool for researchers in various fields, including cell biology, biochemistry, and drug development. The ability to visualize and measure changes in cellular thiol levels provides critical insights into the complex mechanisms of redox signaling and its role in health and disease. Further research to fully characterize its photophysical properties and explore its application in specific signaling pathways will undoubtedly expand its utility in the scientific community.

References

ThioGlo 1: A Technical Guide to a Thiol-Reactive Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

ThioGlo 1 is a valuable fluorescent probe for the detection and quantification of thiols, a class of organic compounds containing a sulfhydryl (-SH) group. In biological systems, thiols such as glutathione and cysteine play critical roles in maintaining cellular redox balance, detoxification, and protein function. The ability to accurately measure thiol concentrations is therefore essential for research in areas ranging from oxidative stress and toxicology to drug discovery and development. This technical guide provides an in-depth overview of the core properties of ThioGlo 1, its reaction mechanism, and detailed protocols for its application.

Core Properties and Specifications

ThioGlo 1 is a maleimide-based probe that is essentially non-fluorescent in its native state. Upon reaction with a thiol, it forms a stable, highly fluorescent adduct. This "turn-on" fluorescence provides a high signal-to-noise ratio, making it a sensitive tool for thiol quantification.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 10-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-9-methoxy-3-oxo-H-naphtho[2,1-b]pyran-2-carboxylic acid, methyl ester | [1][2][3] |

| Synonyms | ThioGlo-1 | [1][2][3] |

| CAS Number | 137350-66-4 | [1][2][3] |

| Molecular Formula | C₂₀H₁₃NO₇ | [1][2][3] |

| Molecular Weight | 379.3 g/mol | [1][2][3] |

| Solubility | Soluble in DMSO and DMF (approx. 30 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer of choice (e.g., 0.50 mg/mL in a 1:1 solution of DMSO:PBS, pH 7.2). | [2] |

| Storage | Store as a solid at -20°C for up to 4 years. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month. Aqueous solutions are not recommended for storage for more than one day. | [1][2] |

Photophysical Properties of the Thiol Adduct

Upon reaction with a thiol, the resulting ThioGlo 1 adduct exhibits strong fluorescence. While specific values for the quantum yield and molar absorptivity of the ThioGlo 1-thiol adduct are not consistently reported in the literature, the key spectral properties are well-defined.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 384 nm | [1] |

| Emission Maximum (λem) | 513 nm | [1] |

| Quantum Yield (Φ) | While a specific value is not readily available in the literature, it is noted that the fluorescence intensity of the glutathione adduct is significantly stronger than that of the cysteine adduct.[4] Compared to some other thiol probes, the fluorescence quantum yield increase of ThioGlo 1 upon reaction with a thiol is considered to be lower. | [5] |

| Molar Absorptivity (ε) | Specific values for the thiol adduct are not readily available in the literature. |

Reaction Mechanism

ThioGlo 1 reacts with thiols via a Michael addition mechanism. The electron-deficient double bond of the maleimide group in ThioGlo 1 is susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a thiol. This reaction forms a stable, covalent thioether bond, resulting in the fluorescent adduct. The reaction is highly selective for thiols, particularly at a pH range of 6.5-7.5.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

An In-depth Technical Guide on the Principle of Thiol Detection with Benzocoumarin Maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for detecting thiols using benzocoumarin maleimide probes. It covers the core chemical reaction, experimental protocols, and quantitative data to equip researchers with the knowledge for effective application in biological and chemical systems.

Core Principle: The Thiol-Maleimide Reaction

The detection of thiols using benzocoumarin maleimide is based on the highly selective and efficient Michael addition reaction.[1][2][3] In this reaction, the thiol group (specifically the nucleophilic thiolate anion) attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This forms a stable, covalent thioether bond.[1]

The benzocoumarin fluorophore is often designed to be initially non-fluorescent or weakly fluorescent.[4][5] Upon reaction with a thiol, the chemical structure of the probe is altered, leading to a significant increase in fluorescence intensity.[4][5] This "turn-on" fluorescence response allows for the sensitive and selective detection of thiols.[4] The reaction is highly specific for thiols, particularly at a pH range of 6.5 to 7.5, which minimizes cross-reactivity with other nucleophilic groups like amines.[3][6]

Key Features of the Thiol-Maleimide Reaction:

-

High Selectivity: The reaction is highly specific for thiol groups, especially within the optimal pH range.[3][6]

-

Rapid Kinetics: The reaction is generally fast, often categorized as a "click chemistry" reaction due to its efficiency and high yields.[1][3]

-

Stable Product: The resulting thioether bond is stable under typical physiological conditions.[1]

-

Mild Reaction Conditions: The reaction proceeds efficiently at or near neutral pH and room temperature, making it suitable for biological samples.[1][7]

A potential side reaction to be aware of, particularly with N-terminal cysteine peptides, is the formation of a thiazine derivative through an intramolecular rearrangement.[2]

Chemical Reaction Mechanism

The fundamental reaction is a Michael addition, where the deprotonated thiol (thiolate) acts as a nucleophile.

Caption: Michael addition of a thiol to a benzocoumarin maleimide.

Quantitative Data

The performance of benzocoumarin maleimide and other coumarin-based thiol probes can be characterized by several quantitative parameters.

| Parameter | Value | Analyte | Reference |

| Fluorescence Enhancement | 246-fold | Cysteine | [4] |

| Detection Limit | 0.22 µM | Cysteine | [4] |

| 0.02 µM | Cysteine | [8] | |

| 0.42 µM | Homocysteine | [8] | |

| 0.92 µM | Glutathione | [8] | |

| Pseudo-first-order rate constant (k') | 1.85842 min⁻¹ | Cysteine | [4][9] |

| 0.67656 min⁻¹ | Homocysteine | [4][9] | |

| 0.51519 min⁻¹ | Glutathione | [4][9] |

Experimental Protocols

Here are detailed methodologies for key experiments involving thiol detection with maleimide probes.

This protocol is a general guideline for labeling proteins containing cysteine residues with a maleimide-functionalized probe.

Materials:

-

Maleimide probe stock solution (e.g., 10 mM in anhydrous DMSO or DMF)[7]

-

Reaction buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[7][10]

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)[10][11]

-

Purification column (e.g., Sephadex G-25) or ultrafiltration device.[7]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10][11]

-

(Optional) Reduction of Disulfide Bonds: If necessary to increase the number of available thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[10] Incubate for 20-30 minutes at room temperature.[10] It is recommended to perform this and the subsequent steps under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[7]

-

Prepare the Maleimide Probe Stock Solution: Prepare a 10 mM stock solution of the benzocoumarin maleimide probe in anhydrous DMSO or DMF.[7]

-

Labeling Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the probe over the protein.[6] Add the probe solution dropwise while gently stirring.[6]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[6] Protect the reaction from light if the probe is light-sensitive.[6]

-

(Optional) Quenching: To stop the reaction, a free thiol such as cysteine or β-mercaptoethanol can be added to react with any excess maleimide.[6]

-

Purification: Remove the unreacted probe from the labeled protein using a desalting column (e.g., Sephadex) or by ultrafiltration.[7][10]

-

Determination of Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength.[7]

Caption: General workflow for labeling proteins with a maleimide probe.

Signaling Pathways and Applications

Benzocoumarin maleimide probes are valuable tools for studying biological processes involving thiols. Cysteine residues in proteins are susceptible to reversible oxidation, which is a key post-translational modification in redox signaling and oxidative stress.[12] These probes can be used to quantitatively assess the redox state of specific proteins.[12]

Applications:

-

Redox Proteomics: Quantifying the oxidation state of cysteine residues in proteins under different cellular conditions.[12][13]

-

Drug Development: In the development of antibody-drug conjugates (ADCs), maleimide chemistry is used to link cytotoxic drugs to antibodies that target cancer cells.[1]

-

Cell Imaging: Fluorescent turn-on probes allow for the visualization of intracellular thiols in living cells.[4]

-

Enzyme Assays: Monitoring enzymatic reactions that involve the production or consumption of thiols.

Caption: Detection of the reduced state of a protein in a cellular redox environment.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. biotium.com [biotium.com]

- 8. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Maleimide-Cysteine Reaction: Mechanism, Optimization, and Stability

For Researchers, Scientists, and Drug Development Professionals

The covalent conjugation of molecules to proteins and peptides is a fundamental tool in modern biotechnology and drug development. Among the various bioconjugation strategies, the reaction between a maleimide and the thiol group of a cysteine residue stands out for its high selectivity, rapid kinetics, and mild reaction conditions.[1] This Michael addition reaction results in the formation of a stable thioether bond, making it a cornerstone for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other functionalized biomolecules.[1][2]

This technical guide provides a comprehensive overview of the maleimide-cysteine reaction, delving into its core mechanism, kinetic parameters, and critical factors for optimization. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required to effectively design and execute their bioconjugation strategies.

The Core Mechanism: A Thiol-Michael Addition

The fundamental reaction between a maleimide and a thiol is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring.[3] This process is highly efficient, leading to the formation of a stable thiosuccinimide linkage.[2] The reaction proceeds via a nucleophilic attack of the thiolate anion (-S⁻) on the β-carbon of the maleimide's α,β-unsaturated carbonyl system. This forms a carbanion intermediate that is subsequently protonated by a proton source in the reaction medium, such as water, to yield the final thioether adduct.[1]

Quantitative Data: Reaction Kinetics and Stability

The efficiency of maleimide-cysteine conjugation is highly dependent on the reaction kinetics, which are influenced by several factors. Understanding these quantitative parameters is crucial for optimizing reaction conditions.

Reaction Kinetics

The reaction between a maleimide and a thiol follows second-order kinetics, meaning the rate is dependent on the concentration of both reactants.[1]

| Maleimide Derivative | Thiol Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reaction Conditions |

|---|---|---|---|

| N-ethylmaleimide (NEM) | L-cysteine | ~100 - 1000 | pH 6.5 - 7.5 |

| Maleimide-PEG | Reduced Peptide | Variable, generally fast | pH 7.0 |

Note: The reaction rates are highly dependent on the specific N-substituent on the maleimide, the structure of the thiol-containing molecule, pH, and temperature.[4]

Stability of the Thiosuccinimide Adduct

While the thioether bond formed is generally stable, the thiosuccinimide ring can undergo degradation, which is a critical consideration for in vivo applications. The primary degradation pathways are the retro-Michael reaction, which is a reversal of the initial conjugation, and hydrolysis of the succinimide ring.

| Linkage Type | Condition | Half-life (t½) |

|---|---|---|

| Standard Maleimide-Thiol Adduct | Human Plasma at 37°C | ~7 days |

| Hydrolyzed (Ring-Opened) Adduct | Physiological Conditions | >2 years |

| Standard Maleimide-Thiol Adduct | 10 mM Glutathione at 37°C | ~2 hours |

Factors Influencing the Reaction

The success and specificity of the maleimide-cysteine conjugation are critically dependent on several experimental parameters.

-

pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3] Within this range, the thiol group is in equilibrium with its more nucleophilic thiolate anion form, facilitating an efficient reaction. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, such as the side chain of lysine.[3]

-

Below pH 6.5: The concentration of the reactive thiolate is reduced, leading to a significantly slower reaction rate.

-

Above pH 7.5: The reaction with primary amines becomes more competitive, leading to a loss of selectivity.[5] The maleimide ring also becomes more susceptible to hydrolysis at a higher pH.[6]

-

-

Molar Ratio of Reactants: An excess of the maleimide reagent is typically used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide is a common starting point.[7] However, the optimal ratio can vary depending on the specific reactants and their steric hindrance. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for the conjugation of the small peptide cRGDfK, whereas a 5:1 ratio was more effective for a larger nanobody.[8]

-

Temperature: The maleimide-thiol reaction is typically carried out at room temperature (20-25°C) or at 4°C for a more controlled and slower reaction.[9]

-

Solvent: Aqueous buffers such as PBS, HEPES, and Tris are commonly used.[2] It is crucial that these buffers are free of extraneous thiols. For maleimide derivatives with poor aqueous solubility, organic co-solvents like DMSO or DMF can be used.[10]

Potential Side Reactions and Instability Pathways

While the maleimide-thiol reaction is highly efficient, several side reactions and instability pathways can occur, potentially impacting the homogeneity and stability of the final conjugate.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectral Properties of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is a fluorescent probe belonging to the benzocoumarin family of dyes. These fluorophores are of significant interest in biomedical research and drug development due to their utility in labeling and sensing applications. The spectral properties of such molecules, including their absorption and emission characteristics, are fundamental to their application. The maleinimido group facilitates covalent attachment to thiol-containing biomolecules, such as proteins, enabling their use as specific fluorescent labels.

Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this guide provides a representative analysis based on the spectral properties of structurally analogous coumarin and benzocoumarin derivatives. The fundamental principles of how substituents affect the photophysical properties of the coumarin core are well-established and allow for an informed estimation of the spectral behavior of the target molecule.[1]

Representative Spectral Properties of Structurally Similar Coumarin Derivatives

The spectral properties of coumarin derivatives are highly sensitive to their substitution pattern and the solvent environment.[2] The presence of electron-donating groups (such as methoxy and amino groups) and electron-withdrawing groups (such as the carboxylate and maleimide moieties) creates a "push-pull" system that influences the intramolecular charge transfer (ICT) characteristics and, consequently, the absorption and emission wavelengths.[3]

The following table summarizes the spectral data for several coumarin derivatives that share structural similarities with this compound. This data is intended to provide a reasonable approximation of the expected spectral properties of the target compound.

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) | Φ_f | Reference |

| 7-Methoxycoumarin | Ethanol | 323 | 20,000 | 390 | 67 | 0.58 | [2] |

| 7-Aminocoumarin | Ethanol | 352 | 21,000 | 450 | 98 | 0.73 | [2] |

| 7-Hydroxycoumarin | Ethanol | 324 | 19,000 | 454 | 130 | 0.73 | [2] |

| Coumarin Derivative (p-methyl substituted) | DMSO | - | - | - | - | 0.83 | [4] |

Note: This table presents data for structurally similar compounds to provide a representative analysis. The actual spectral properties of this compound may vary.

Based on the extended conjugation of the benzocoumarin core and the push-pull nature of the substituents, it is anticipated that this compound will exhibit absorption and emission maxima at longer wavelengths compared to simple coumarins. Benzocoumarin derivatives are known to fluoresce in the longer wavelength region, with some emitting around 540 nm.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the spectral properties of a fluorescent compound like this compound.

Sample Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is readily soluble. Common solvents for coumarin derivatives include ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO).

-

Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM).

-

Working Solutions: Prepare a series of dilutions from the stock solution. For UV-Vis absorption measurements, the absorbance should ideally be in the range of 0.1 to 1.0. For fluorescence measurements, and particularly for quantum yield determination, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]

UV-Vis Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectrum of each working solution against the solvent blank over a relevant wavelength range (e.g., 200-600 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer.

-

Excitation Wavelength: Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

-

Emission Spectrum: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Data Analysis: Determine the wavelength of maximum emission (λ_em). The Stokes shift is the difference in nanometers between λ_em and λ_abs.

Relative Quantum Yield Determination

The relative method is a common and reliable approach for determining the fluorescence quantum yield (Φ_f).[2]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.[2]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[2]

-

Absorption and Emission Measurements:

-

Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²)

where Φ_standard is the quantum yield of the standard, Gradient is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[6]

-

Visualizations

Logical Workflow for Spectral Characterization

Caption: Workflow for the spectral characterization of a fluorescent compound.

Structure-Property Relationship in Coumarins

Caption: The "push-pull" effect on the spectral properties of coumarin derivatives.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a comprehensive analysis of structurally similar compounds provides valuable insight into its expected spectral properties. The extended benzocoumarin core, coupled with the electron-donating methoxy group and electron-withdrawing carboxylate and maleimide groups, likely results in absorption and emission maxima in the longer wavelength visible region with a significant Stokes shift. The provided experimental protocols offer a robust framework for the empirical determination of these crucial photophysical parameters. Direct experimental validation is essential to confirm these estimations and fully characterize this promising fluorescent probe for its intended applications in research and drug development.

References

- 1. Spectral properties of substituted coumarins in solution and polymer matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Improvement of Fluorescence Characteristics of Coumarins: Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents [jstage.jst.go.jp]

- 6. agilent.com [agilent.com]

In-Depth Technical Guide: Solubility and Handling of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate in Dimethyl Sulfoxide (DMSO). Due to the absence of precise quantitative solubility data in publicly available literature, this document focuses on providing a comprehensive qualitative assessment, general experimental protocols for solubilization, and a logical workflow for its application as a fluorescent indicator.

Core Compound Information

This compound is a fluorescent indicator utilized in various biochemical applications.[1][2] Its utility is intrinsically linked to its solubility and stability in appropriate solvent systems, with DMSO being a common choice for initial stock solution preparation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₃NO₇ | [1][2] |

| Molecular Weight | 379.32 g/mol | [1][2] |

| CAS Number | 168639-87-0 | [1][2] |

| Common Applications | Fluorescent Indicator, Biochemical Reagent | [1][2][3] |

| Storage Conditions | -20°C | [1][2] |

Solubility in DMSO: A Qualitative Assessment

It is standard practice in many research laboratories to prepare high-concentration stock solutions of fluorescent probes, such as those with a maleimide group, in anhydrous DMSO.[6] This approach is favored as it allows for the introduction of the compound into aqueous experimental systems with minimal disruption from the organic solvent. Typically, the final concentration of DMSO in cell-based assays is kept below 0.5% to mitigate potential cytotoxic effects.

Experimental Protocol: Preparation of a DMSO Stock Solution

The following is a generalized protocol for the preparation of a stock solution of this compound in DMSO. It is recommended to start with a small amount of the compound to assess its solubility characteristics before proceeding with larger quantities.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

Procedure:

-

Equilibration: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect the stability of the maleimide group.

-

Weighing: Accurately weigh a precise amount of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution:

-

Securely cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

-

Gentle warming in a water bath (30-40°C) can also be employed to aid dissolution. However, exercise caution as excessive heat may lead to compound degradation.

-

-

Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Logical Workflow: Preparation and Application of a Fluorescent Probe Stock Solution

The following diagram illustrates a typical workflow from the preparation of a DMSO stock solution of a fluorescent probe to its application in a cell staining experiment.

Caption: Workflow for fluorescent probe stock solution preparation and use.

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Stability and Storage of Maleimide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based reagents are indispensable tools in bioconjugation, renowned for their high reactivity and specificity towards thiol groups. This reactivity, however, is counterbalanced by a susceptibility to degradation, primarily through hydrolysis. Understanding the factors that govern the stability of maleimide compounds and their conjugates is paramount for ensuring the reproducibility of experimental results and the efficacy of therapeutic agents. This guide provides a comprehensive overview of the core principles of maleimide stability, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts in Maleimide Stability

The stability of a maleimide is predominantly influenced by its susceptibility to hydrolysis, a reaction in which the maleimide ring is opened by water, rendering it unreactive towards thiols.[1] This process is significantly affected by pH and temperature.

Beyond the stability of the maleimide itself, the stability of the resulting maleimide-thiol conjugate is also a critical consideration. The thiosuccinimide linkage formed is susceptible to a retro-Michael reaction, a reversible process that can lead to deconjugation, especially in the presence of other thiols like glutathione.[2][3]

Influence of pH

The pH of the environment is a critical determinant of maleimide stability.

-

Acidic to Neutral pH (below 7.5): Maleimides exhibit greater stability at a pH range of 6.5-7.5, which is also the optimal range for the maleimide-thiol conjugation reaction.[2][4] Below pH 6.5, the rate of the conjugation reaction slows significantly as the thiol group is less likely to be in its reactive thiolate anion form.[4]

-

Alkaline pH (above 7.5): The rate of maleimide hydrolysis increases substantially at pH values above 7.5.[2][4] This is due to the increased concentration of hydroxide ions, which act as a nucleophile in the ring-opening reaction. Furthermore, at higher pH, the maleimide loses its selectivity and can react with primary amines, such as the side chains of lysine residues.[4]

Influence of Temperature

Higher temperatures accelerate the rate of maleimide hydrolysis. For instance, the rate of hydrolysis of 8armPEG10k-maleimide at pH 7.4 is approximately five times higher at 37°C compared to 20°C.[5][6]

Storage of Maleimide Compounds

Proper storage is crucial for maintaining the integrity and reactivity of maleimide compounds. Recommendations differ for solid compounds and solutions.

Solid Maleimide Compounds

Solid maleimide reagents are generally more stable than their dissolved counterparts. For long-term storage, they should be kept as a dry powder.[4] It is recommended to store them in a desiccated environment, protected from light.[7] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[7]

Maleimide Compound Solutions

Aqueous solutions of maleimides are not recommended for long-term storage due to the high risk of hydrolysis.[4] Working solutions in aqueous buffers should always be prepared immediately before use.[4]

For stock solutions, anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended.[4][7] These stock solutions should be stored at low temperatures, with aliquoting into single-use volumes being a good practice to avoid repeated freeze-thaw cycles.[4]

Data Presentation: Quantitative Stability Data

The following tables summarize key quantitative data regarding the stability of maleimide compounds and their conjugates.

Table 1: Recommended Storage Conditions for Maleimide Compounds [7]

| Format | Temperature | Duration | Atmosphere | Solvent |

| Powder | -20°C | Up to 12 months | Desiccated, protected from light | N/A |

| Stock Solution | -20°C | Up to 1 month | Protected from light | Anhydrous DMSO or DMF |

| -80°C | Up to 6 months | Protected from light | Anhydrous DMSO or DMF | |

| Aqueous Solution | 4°C | Not recommended; use immediately | N/A | Buffer pH 6.0-6.5 for short periods |

Table 2: Influence of pH on Maleimide Reactions [8]

| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Competing Reactions |

| < 6.5 | Slow | Very Slow | - |

| 6.5 - 7.5 | Optimal | Moderate | Minimal |

| > 7.5 | Fast | Fast | Reaction with primary amines |

Table 3: Temperature Dependence of Maleimide Hydrolysis Rate Constant at pH 7.4 [6]

| Temperature | Rate Constant (k) |

| 20°C | 1.24 x 10⁻⁵ s⁻¹ |

| 37°C | 6.55 x 10⁻⁵ s⁻¹ |

Table 4: Half-life of Maleimide-Thiol Conjugates [2]

| Maleimide-Thiol Adduct | Condition | Half-life (t½) | Notes |

| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | In presence of glutathione | 18 hours | Traditional Maleimide |

| N-ethylmaleimide (NEM) - N-acetyl-l-cysteine (NAC) | In presence of glutathione | 258 hours | |

| N-phenyl maleimide (NPM) - MPA | In presence of glutathione | 3.1 hours | N-Aryl Maleimide |

| N-aminoethyl maleimide (NAEM) - MPA | In presence of glutathione | 3.6 hours | Self-Hydrolyzing Maleimide |

| Hydrolyzed (Ring-Opened) N-aryl succinimide thioether | Not specified | > 2 years | Stabilized Conjugate |

Experimental Protocols

Protocol 1: Preparation of Maleimide Reagent Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of a maleimide reagent.[4]

Materials:

-

Maleimide-containing reagent (powder)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Procedure:

-

Allow the vial of maleimide powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in anhydrous DMSO or DMF.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Maleimide Hydrolysis by UV-Vis Spectrophotometry

This protocol describes a method to monitor the hydrolysis of a maleimide compound by observing the decrease in absorbance at its characteristic wavelength.[7]

Materials:

-

Maleimide compound

-

Aqueous buffer of interest (e.g., phosphate-buffered saline at various pH values)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a solution of the maleimide compound in the aqueous buffer of interest.

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the maleimide group, which is typically around 300 nm.

-

Data Acquisition: Record the absorbance of the solution at time zero.

-

Continue to record the absorbance at regular intervals over the desired time course, maintaining a constant temperature.

-

Analysis: The hydrolysis of the maleimide ring leads to its opening, which results in a decrease in absorbance at its characteristic wavelength. Plot the absorbance versus time to determine the rate of hydrolysis.

Protocol 3: In Vitro Plasma Stability Assay for Maleimide-Thiol Conjugates

This assay evaluates the stability of a maleimide-thiol conjugate in a biologically relevant matrix.[9]

Materials:

-

Bioconjugate of interest

-

Human or mouse plasma (citrated)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical method for separation and quantification (e.g., HPLC, LC-MS)

Procedure:

-

Dilute the bioconjugate to a final concentration of 1 mg/mL in pre-warmed plasma.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the sample.

-

Analyze the samples to quantify the amount of intact conjugate remaining over time.

Protocol 4: Thiol Exchange Assay

This assay assesses the susceptibility of the maleimide-thiol linkage to exchange with other thiols.[9]

Materials:

-

Bioconjugate of interest

-

High concentration of a small-molecule thiol (e.g., 10 mM glutathione, GSH)

-

PBS

-

Incubator at 37°C

-

Analytical method for separation and quantification (e.g., HPLC, LC-MS)

Procedure:

-

Dissolve the bioconjugate in PBS.

-

Add a concentrated solution of GSH to a final concentration of 10 mM.

-

Incubate the mixture at 37°C.

-

At various time points, analyze the sample by HPLC or LC-MS to monitor the decrease in the intact bioconjugate and the formation of the thiol-exchanged product.

-